Propionate

Descripción general

Descripción

Propionate (CH₃CH₂COO⁻) is the conjugate base of propionic acid (C₃H₆O₂), a short-chain fatty acid (SCFA) with broad applications in food preservation, pharmaceuticals, and industrial chemistry. Its antimicrobial properties arise from its ability to disrupt microbial cell membranes and inhibit enzymatic activity, making it a critical additive in baked goods, animal feed, and antifungal treatments . This compound is also a metabolic intermediate in humans, participating in gluconeogenesis and lipid synthesis .

Structurally, this compound consists of a three-carbon chain with a carboxylate group, distinguishing it from other SCFAs like acetate (C₂) and butyrate (C₄). Its solubility in water (455 g/L at 20°C) and moderate pKa (4.88) enable versatile formulation in aqueous and lipid-based systems .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El propionato se puede sintetizar mediante varios métodos:

Esterificación: El ácido propiónico puede reaccionar con alcoholes en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, para formar ésteres como el propionato de etilo. .

Fermentación: La fermentación microbiana de los carbohidratos puede producir ácido propiónico.

Métodos de producción industrial:

Carbonilación de etileno (Proceso BASF): Este método implica la reacción de etileno con monóxido de carbono y agua en presencia de un catalizador para producir ácido propiónico.

Oxidación de propanal: El ácido propiónico se puede producir mediante la oxidación de propanal utilizando oxígeno o aire en presencia de un catalizador.

Oxidación directa de hidrocarburos: Este método implica la oxidación directa de hidrocarburos, como el propano, para producir ácido propiónico.

Análisis De Reacciones Químicas

El propionato experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Hidruro de litio y aluminio.

Catalizadores: Ácido sulfúrico para reacciones de esterificación.

Productos principales:

Oxidación: Dióxido de carbono y agua.

Reducción: Propanol.

Sustitución: Ésteres como el propionato de etilo.

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Weight Management and Gut Health

Recent studies have highlighted propionate's potential in weight management and gut health. A randomized controlled trial demonstrated that targeted delivery of this compound to the colon significantly stimulates the secretion of gut hormones such as peptide YY (PYY) and glucagon-like peptide-1 (GLP-1). This stimulation leads to reduced energy intake and weight gain prevention in overweight adults. Over a 24-week period, participants consuming an inulin-propionate ester experienced significant reductions in intra-abdominal fat and improved insulin sensitivity compared to control groups .

2. Neurodegenerative Disease Treatment

This compound has been investigated for its neuroprotective properties, particularly in models of Parkinson's disease. Research indicates that this compound supplementation can suppress neurodegeneration by enhancing energy production in the intestine and promoting neuronal health without dispersing protein aggregates associated with neurodegenerative diseases. This metabolic rescue suggests a novel therapeutic approach for conditions like Parkinson's disease .

Industrial Applications

1. Food Preservation

Propionic acid, the parent compound of this compound, is widely used as a preservative in the food industry. It inhibits mold growth and extends the shelf life of baked goods such as bread and cheese. Calcium this compound is commonly added to these products to prevent spoilage while maintaining safety for consumers .

2. Animal Feed

In animal husbandry, propionic acid is utilized as a preservative in animal feed. It helps inhibit mold growth, ensuring the feed remains safe and nutritious for livestock. This application accounts for a significant portion of global propionic acid production .

3. Chemical Production

This compound serves as an important intermediate in the production of various chemicals, including polymers and pharmaceuticals. For instance, it is used to synthesize cellulose-acetate-propionate, a thermoplastic material, and vinyl this compound, which has applications in coatings and adhesives .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial effects against various pathogens, including multi-drug resistant bacteria and fungi. In vitro studies indicate that this compound can inhibit pathogen growth while also modulating immune responses. This property positions this compound as a potential adjunct therapy in combating infections caused by resistant strains of bacteria .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Impacts |

|---|---|---|

| Nutritional | Weight management, gut health | Stimulates PYY and GLP-1 secretion; prevents weight gain |

| Medical | Neurodegenerative diseases (e.g., Parkinson's disease) | Suppresses neurodegeneration; promotes neuronal health |

| Food Industry | Preservative in baked goods | Extends shelf life; inhibits mold growth |

| Animal Feed | Preservative for livestock feed | Ensures safety and nutrition |

| Chemical Production | Intermediate for polymers and pharmaceuticals | Essential for synthesis of various industrial chemicals |

| Antimicrobial | Infection control | Inhibits growth of multi-drug resistant pathogens |

Mecanismo De Acción

El propionato ejerce sus efectos a través de varios mecanismos:

Regulación del apetito: El propionato estimula la liberación de hormonas que regulan el apetito, como el péptido YY y el péptido similar al glucagón-1.

Metabolismo de la glucosa: El propionato es un precursor de la gluconeogénesis, lo que ayuda a mantener los niveles de glucosa en sangre.

Modulación inmune: El propionato regula las células inmunitarias, reduciendo la inflamación y manteniendo la integridad de la barrera intestinal.

Comparación Con Compuestos Similares

Propionate belongs to the carboxylic acid family, sharing functional groups with acetate, butyrate, formate, and valerate. Below, we compare their physicochemical properties, biological roles, and industrial applications.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water (g/L, 20°C) | pKa | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C₃H₅O₂⁻ | 74.08 | 455 | 4.88 | -21.5 |

| Acetate | C₂H₃O₂⁻ | 59.04 | 648 | 4.76 | 16.6 |

| Butyrate | C₄H₇O₂⁻ | 88.11 | 368 | 4.83 | -7.9 |

| Formate | CHOO⁻ | 45.02 | 977 | 3.75 | 8.3 |

| Valerate | C₅H₉O₂⁻ | 102.13 | 29 | 4.82 | -34.5 |

Key Observations :

- Solubility : Formate > Acetate > this compound > Butyrate > Valerate. Longer carbon chains reduce water solubility due to increased hydrophobicity .

- Acidity : Formate exhibits the lowest pKa, making it a stronger acid than this compound. This influences their antimicrobial efficacy in different pH environments .

- Thermal Stability : this compound’s melting point (-21.5°C) suits it for冷藏 applications, whereas acetate’s higher melting point (16.6°C) limits its use in low-temperature formulations .

Antimicrobial Activity

- This compound : Effective against fungi (e.g., Aspergillus) and Gram-negative bacteria. Used in bread preservation (0.1–0.3% w/w) and livestock feed .

- Acetate : Broad-spectrum activity but less potent than this compound; common in pickling and condiments .

Metabolic Roles

- This compound : Gluconeogenic substrate in the liver; modulates insulin secretion .

- Butyrate: Primary energy source for colonocytes; anti-inflammatory effects via HDAC inhibition .

- Acetate : Precursor for acetyl-CoA; influences appetite regulation and lipid metabolism .

Industrial Use

- This compound : Calcium this compound (E282) dominates the food preservative market (~60% global usage) .

- Formate : Utilized in leather tanning and oil drilling fluids due to its high solubility and acidity .

- Valerate : Niche applications in perfumery and plasticizers .

Research Findings and Comparative Efficacy

Antimicrobial Efficacy in Food Systems

A 2023 meta-analysis compared preservative efficacy in bread:

| Preservative | Minimum Inhibitory Concentration (MIC, µg/mL) | Shelf-Life Extension (Days) |

|---|---|---|

| Calcium this compound | 500 | 14 |

| Sodium Acetate | 1200 | 7 |

| Potassium Sorbate | 200 | 10 |

This compound outperforms acetate in shelf-life extension but requires higher concentrations than sorbate. However, sorbate alters flavor, whereas this compound is tasteless .

Metabolic Impact in Mammalian Systems

Actividad Biológica

Propionate, a short-chain fatty acid (SCFA) produced primarily in the gut through the fermentation of dietary fibers by gut microbiota, has garnered considerable attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immune modulation, and potential therapeutic applications in inflammation and cancer.

This compound (C3H6O2) is a three-carbon SCFA that plays a crucial role in human metabolism. It is primarily generated from the fermentation of dietary fibers by gut microbiota, particularly species such as Bacteroides and Faecalibacterium . this compound is absorbed into the bloodstream and can influence various physiological processes.

2. Antimicrobial Properties

Recent studies have highlighted this compound's antimicrobial activity against a range of pathogens, including:

- Bacteria : this compound has been shown to inhibit the growth of multi-drug resistant strains such as Staphylococcus aureus, Escherichia coli, and Salmonella Typhimurium .

- Fungi : It also exhibits antifungal properties against Candida albicans .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Type | Effect of this compound |

|---|---|---|

| Staphylococcus aureus | Bacteria | Growth inhibition |

| Escherichia coli | Bacteria | Growth inhibition |

| Salmonella Typhimurium | Bacteria | Preserved colonization resistance |

| Candida albicans | Fungi | Growth inhibition |

The mechanism underlying these antimicrobial effects includes the disruption of pH homeostasis and direct inhibition of pathogen growth via metabolic interference .

3. Immune Modulation

This compound plays a significant role in modulating immune responses. It has been shown to:

- Inhibit Pro-inflammatory Cytokines : this compound reduces the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) by downregulating histone deacetylase activity and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

- Promote Regulatory T Cell Activity : this compound enhances the ratio of regulatory T cells (Tregs) to T helper 17 (TH17) cells, which is crucial for maintaining immune balance and preventing autoimmunity .

Table 2: Immune Modulatory Effects of this compound

| Immune Function | Effect of this compound |

|---|---|

| Cytokine Secretion | Decreased IL-6 and IFN-γ |

| T Cell Activation | Inhibition of CD4+ TH cell activation |

| Treg/TH17 Ratio | Increased Treg population |

4.1 Inflammation

This compound's anti-inflammatory properties suggest its potential as a therapeutic agent in inflammatory diseases. Studies indicate that this compound can mitigate inflammation by inhibiting nitric oxide synthase (iNOS) expression in macrophages, thereby reducing nitric oxide production .

4.2 Cancer

Emerging research indicates that this compound may play a role in cancer prevention and treatment. For instance, it has been shown to reduce the proliferation of liver cancer cells through activation of free fatty acid receptor 2 (FFA2), which is linked to decreased cell growth via cAMP-dependent pathways .

Table 3: Therapeutic Applications of this compound

| Condition | Mechanism | Potential Outcome |

|---|---|---|

| Inflammatory Diseases | Inhibition of iNOS | Reduced inflammation |

| Cancer | Activation of FFA2 | Decreased tumor cell proliferation |

5. Case Studies and Research Findings

Several case studies have reinforced this compound's biological significance:

- A study demonstrated that this compound derived from gut microbiota enhances intestinal barrier function, promoting epithelial integrity and reducing systemic inflammation .

- Another investigation found that dietary supplementation with this compound improved metabolic health markers in obese individuals by modulating gut microbiota composition and enhancing insulin sensitivity .

Q & A

Q. Basic: What are the primary metabolic pathways involving propionate in anaerobic ecosystems, and how can researchers identify dominant pathways in specific environments?

Answer: this compound metabolism in anaerobic systems typically involves fermentation, syntrophic oxidation, or conversion to methane. Dominant pathways vary by habitat: in biogas reactors, this compound arises from odd-chain fatty acid degradation, while in rice fields, it may derive from CO₂ and acetate . To identify pathways, researchers should:

- Use isotopic labeling (e.g., ¹³C-propionate) to track carbon flow.

- Apply metagenomic sequencing to identify functional genes (e.g., methylmalonyl-CoA pathway genes in syntrophic bacteria).

- Analyze metabolite profiles via GC-MS or HPLC to detect intermediates like acetate or H₂ .

Q. Advanced: How do syntrophic interactions between syntrophic this compound-oxidizing bacteria (SPOB) and methanogens influence degradation efficiency, and what methodologies are optimal for studying these interactions?

Answer: SPOB rely on methanogens to maintain low H₂/formate concentrations, enabling thermodynamically unfavorable this compound oxidation. Efficiency is affected by:

- Electron transfer mechanisms (e.g., direct interspecies electron transfer vs. diffusive H₂/formate transfer).

- Environmental factors like ammonia inhibition of aceticlastic methanogens, which shifts acetate degradation to syntrophic acetate oxidizers .

Methodologies: - Co-culture reactors with controlled H₂ partial pressures.

- Metatranscriptomics to assess gene expression dynamics.

- Microelectrode measurements to monitor localized H₂/formate concentrations .

Q. Basic: What are the standard methods for quantifying this compound in complex biological samples, and how do researchers address matrix interference?

Answer: Common quantification methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization (e.g., esterification) for volatility.

- High-Performance Liquid Chromatography (HPLC): Utilizes refractive index or UV detectors after ion-exchange separation.

Matrix interference mitigation: - Sample pretreatment: Acidification to precipitate proteins, followed by filtration or centrifugation.

- Internal standards: Deuterated this compound (d₅-propionate) for GC-MS normalization .

Q. Advanced: What factors contribute to contradictory findings in this compound accumulation studies during anaerobic digestion, and how can experimental design mitigate these issues?

Answer: Discrepancies arise from:

- Microbial community variability: Dominance of SPOB vs. lactate-fermenting bacteria.

- Operational parameters: pH fluctuations, temperature, or organic loading rate.

Mitigation strategies: - Controlled bioreactors with standardized inocula and continuous pH monitoring.

- Meta-analysis of multi-study data to identify confounding variables.

- Time-series sampling to capture dynamic microbial shifts .

Q. Basic: How does the presence of alternative electron acceptors (e.g., sulfate) affect this compound metabolism, and what experimental approaches elucidate these dynamics?

Answer: Sulfate-reducing bacteria outcompete methanogens for this compound due to higher energy yields from sulfate reduction. Researchers can:

- Compare methane vs. sulfide production in microcosms with/without sulfate.

- Use ¹³C-propionate stable isotope probing to trace carbon flow into CO₂ (methanogenesis) vs. sulfide.

- Quantify functional gene expression (e.g., dsrB for sulfate reduction vs. mcrA for methanogenesis) .

Q. Advanced: What are the challenges in modeling this compound flux in multispecies microbial communities, and what computational tools integrate genomic and metabolic data effectively?

Answer: Challenges include:

- Complex interdependencies (e.g., SPOB-methanogen symbiosis).

- Incomplete genome annotations for uncultured syntrophs.

Computational tools: - Flux Balance Analysis (FBA): Models metabolic networks using genome-scale reconstructions.

- Dynamic Flux Analysis (DFA): Incorporates time-series metabolite data.

- KBase or MetaFlux for community-level pathway predictions .

Q. Basic: What role does this compound play in cross-kingdom signaling within host-microbe interactions, and what model systems are suitable for investigating these mechanisms?

Answer: this compound modulates host immune responses (e.g., GPR41/43 receptor activation) and gut barrier function. Research models include:

- Gnotobiotic mice colonized with defined microbial consortia.

- In vitro gut simulators (e.g., SHIME) to mimic colonic conditions.

- Organoid cultures for studying epithelial cell responses .

Propiedades

Número CAS |

72-03-7 |

|---|---|

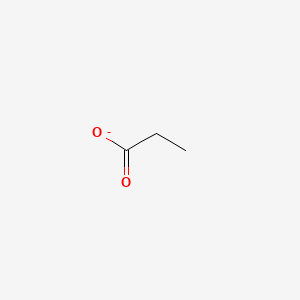

Fórmula molecular |

C3H5O2- |

Peso molecular |

73.07 g/mol |

Nombre IUPAC |

propanoate |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |

Clave InChI |

XBDQKXXYIPTUBI-UHFFFAOYSA-M |

SMILES |

CCC(=O)[O-] |

SMILES canónico |

CCC(=O)[O-] |

Key on ui other cas no. |

72-03-7 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.